4-(Hydroxyamino)-N-(2-(naphthalen-2-yloxy)ethyl)-N-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)benzenesulfonamide

CAS No.:

Cat. No.: VC7069519

Molecular Formula: C24H28N2O9S

Molecular Weight: 520.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H28N2O9S |

|---|---|

| Molecular Weight | 520.6 g/mol |

| IUPAC Name | 4-(hydroxyamino)-N-(2-naphthalen-2-yloxyethyl)-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzenesulfonamide |

| Standard InChI | InChI=1S/C24H28N2O9S/c27-14-20-21(28)22(29)23(30)24(35-20)26(36(32,33)19-9-6-17(25-31)7-10-19)11-12-34-18-8-5-15-3-1-2-4-16(15)13-18/h1-10,13,20-25,27-31H,11-12,14H2/t20-,21-,22+,23-,24-/m1/s1 |

| Standard InChI Key | KVPUAIYIBNDBLI-GNADVCDUSA-N |

| Isomeric SMILES | C1=CC=C2C=C(C=CC2=C1)OCCN([C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)S(=O)(=O)C4=CC=C(C=C4)NO |

| SMILES | C1=CC=C2C=C(C=CC2=C1)OCCN(C3C(C(C(C(O3)CO)O)O)O)S(=O)(=O)C4=CC=C(C=C4)NO |

| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)OCCN(C3C(C(C(C(O3)CO)O)O)O)S(=O)(=O)C4=CC=C(C=C4)NO |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

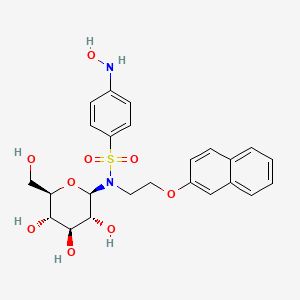

The compound features a benzenesulfonamide core substituted with a hydroxyamino group at the para position. A naphthalen-2-yloxyethyl chain is attached to the sulfonamide nitrogen, while a glucopyranosyl moiety (derived from D-glucose) occupies the second nitrogen position. The stereochemistry of the glucopyranosyl unit is defined as (2R,3R,4S,5S,6R), conferring specificity in molecular interactions .

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 188480-51-5 |

| Molecular Formula | C₂₄H₂₈N₂O₉S |

| Molecular Weight | 520.55 g/mol |

| IUPAC Name | 4-(Hydroxyamino)-N-(2-(naphthalen-2-yloxy)ethyl)-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzenesulfonamide |

| InChI | InChI=1S/C24H28N2O9S/c27-14-20-21(28)22(29)23(30)24(35-20)26(36(32,33)19-9-6-17(25-31)7-10-19)11-12-34-18-8-5-15-3-1-2-4-16(15)13-18/h1-10,13,20-25,27-31H,11-12,14H2/t20-,21-,22+,23-,24-/m1/s1 |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) |

Synthesis and Structural Modifications

Synthetic Routes

While detailed synthetic protocols for CAS 188480-51-5 are proprietary, analogous benzenesulfonamide derivatives are typically synthesized via nucleophilic substitution reactions. The naphthalenyloxyethyl group is introduced through alkylation of the sulfonamide nitrogen, followed by glycosylation with a protected glucose derivative. Final deprotection steps yield the hydroxylated glucopyranosyl unit.

Comparative Analysis with Related Compounds

The simpler analog SCH-53870 (CAS 188480-50-4) lacks the glucopyranosyl group, resulting in a reduced molecular weight (358.41 g/mol) and altered bioavailability. The addition of the carbohydrate moiety in CAS 188480-51-5 enhances water solubility and may improve target engagement in biological systems .

Biological Activity and Mechanism

Targeting the MAPK/ERK Pathway

This compound inhibits the MAPK/ERK signaling cascade, a critical pathway in cellular proliferation and survival. By binding to components upstream of ERK (e.g., RAS or RAF kinases), it disrupts signal transduction, inducing apoptosis in cancer cells .

RAS Inhibition and Nucleotide Exchange

Structural analogs like SCH-54292 (CAS 188480-50-4) bind the Switch II domain of RAS proteins, blocking SOS-mediated nucleotide exchange. Nuclear magnetic resonance (NMR) studies confirm that such compounds stabilize RAS in its GDP-bound state, preventing activation of downstream effectors like RAF . While direct evidence for CAS 188480-51-5 is limited, its glucopyranosyl group likely enhances binding affinity to RAS or related targets .

Table 2: Key Biological Targets

| Target | Mechanism | Biological Effect |

|---|---|---|

| MAPK/ERK Pathway | Inhibition of RAF/MEK/ERK phosphorylation | Cell cycle arrest, apoptosis |

| RAS GTPase | Stabilization of GDP-bound conformation | Reduced proliferation signaling |

Preclinical Research and Applications

Anticancer Activity

In vitro studies of benzenesulfonamide derivatives demonstrate nanomolar IC₅₀ values against KRAS-mutant pancreatic and colorectal cancer lines. The glucopyranosyl modification in CAS 188480-51-5 may enhance blood-brain barrier penetration, making it a candidate for glioblastoma research .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume